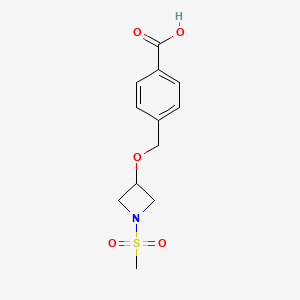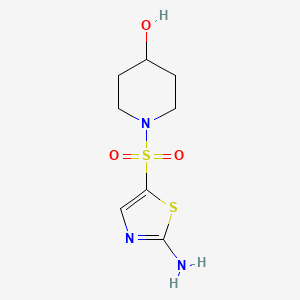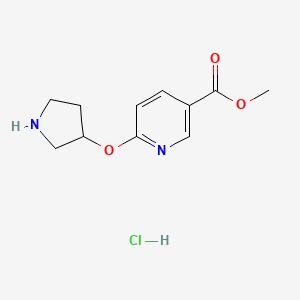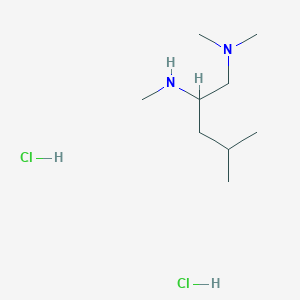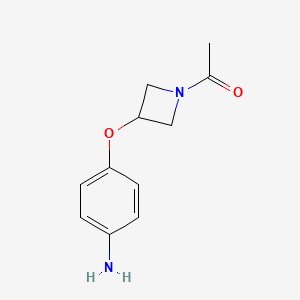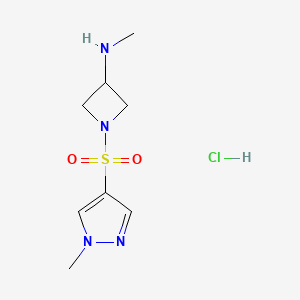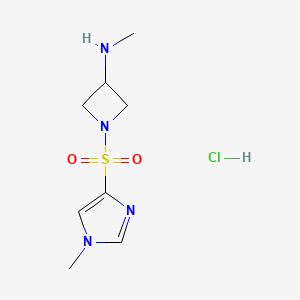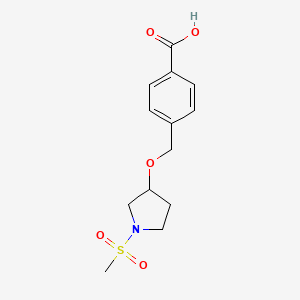![molecular formula C8H12N2O5 B1473254 2,6-Diazaspiro[3.4]octan-7-one oxalate CAS No. 1588440-97-4](/img/structure/B1473254.png)
2,6-Diazaspiro[3.4]octan-7-one oxalate
Vue d'ensemble
Description
“2,6-Diazaspiro[3.4]octan-7-one oxalate” is a compound that has been studied for its potential use in pain management . It is a derivative of 2,6-diazaspiro[3.4]octan-7-one and has been identified as a potent sigma-1 receptor antagonist . This compound has been shown to enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance .
Synthesis Analysis
The synthesis of 2,6-diazaspiro[3.4]octan-7-one derivatives involves the use of a readily available 2,6-diazaspiro[3.4]octane building block . The process involves exploring diverse variants of the molecular periphery, including various azole substituents .Molecular Structure Analysis
The molecular formula of 2,6-Diazaspiro[3.4]octan-7-one oxalate is C8H12N2O5 . Its average mass is 216.191 Da and its monoisotopic mass is 216.074615 Da .Chemical Reactions Analysis
The chemical reactions involved in the formation of 2,6-diazaspiro[3.4]octan-7-one derivatives are complex and involve several steps . For instance, one of the steps involves the conversion of an initial adduct into a 5-nitrofuroyl derivative using a one-pot, two-step protocol .Applications De Recherche Scientifique
Sigma-1 Receptor Antagonist
The compound has been identified as a potent sigma-1 receptor (σ1R) antagonist . It has been shown to significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance . This suggests that the σ1R antagonism could be a promising strategy to develop novel analgesics .
Pain Management
The σ1R antagonists, including “2,6-Diazaspiro[3.4]octan-7-one oxalate”, have been reported to synergistically enhance the analgesic effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects . This makes it a potential candidate for pain management .
Antitubercular Agent
The compound has been found to have potent antitubercular activity . A study showed that a variant of the compound displayed a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv . This suggests that it could be a potential lead for developing antitubercular drugs .
Diversity-Oriented Synthesis
The compound has been used as a building block in diversity-oriented synthesis . It allows for the exploration of diverse variants of the molecular periphery, including various azole substituents .
Hepatitis B Capsid Protein Inhibitor
The compound has been reported as a potential hepatitis B capsid protein inhibitor . This suggests its potential use in the treatment of hepatitis B .
Menin-MLL1 Interaction Inhibitor
The compound has been identified as a potential menin-MLL1 interaction inhibitor . This suggests its potential use in the treatment of cancer .
MAP and PI3K Signaling Modulator
The compound has been reported as a potential MAP and PI3K signaling modulator . This suggests its potential use in the treatment of diseases related to these signaling pathways .
Selective Dopamine D3 Receptor Antagonist
The compound has been identified as a potential selective dopamine D3 receptor antagonist . This suggests its potential use in the treatment of diseases related to dopamine signaling .
Mécanisme D'action
The mechanism of action of 2,6-diazaspiro[3.4]octan-7-one derivatives involves the sigma-1 receptor (σ1R). These compounds act as σ1R antagonists and have been reported to synergistically enhance the analgesic effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects . This makes the σ1R a promising drug target for pain management .
Propriétés
IUPAC Name |
2,6-diazaspiro[3.4]octan-7-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.C2H2O4/c9-5-1-6(4-8-5)2-7-3-6;3-1(4)2(5)6/h7H,1-4H2,(H,8,9);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWNGIQBMCOERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC12CNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diazaspiro[3.4]octan-7-one oxalate | |
CAS RN |
1588440-97-4 | |
| Record name | 2,6-Diazaspiro[3.4]octan-7-one, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588440-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



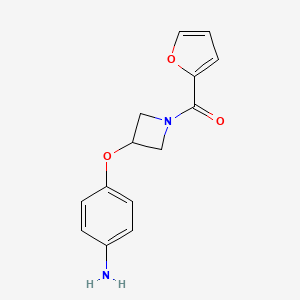
![Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride](/img/structure/B1473174.png)
